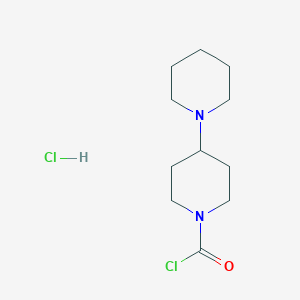

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

Descripción general

Descripción

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride, also known as [1,4’-Bipiperidine]-1’-carbonyl chloride hydrochloride, is a chemical compound with the molecular formula C11H20Cl2N2O . It is an important intermediate in the field of pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves several steps . Firstly, 4-piperidinopiperidine is reacted with a trialkylsilyl halide to obtain a 4-piperidinopiperidinyl trialkylsilyl. This is then reacted with carbon dioxide gas to obtain a 4-piperidinopiperidinyl trialkylsilyl carbamate derivative. The derivative is then reacted with thionyl chloride or a similar compound to obtain this compound. If desired, this can be further treated with a strong base .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H20Cl2N2O . The average mass of the molecule is 267.195 Da and the monoisotopic mass is 266.095276 Da .Physical and Chemical Properties Analysis

This compound is a white crystalline solid with a melting point of 148-149°C. Its molecular weight is 267.2 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride serves as an intermediate in the synthesis of various chemical compounds. Its structural and synthesis capabilities are crucial for developing pharmaceutical compounds and understanding molecular interactions. For example, studies on cocrystals and polymorphs of related piperidine derivatives have revealed insights into molecular conformations, hydrogen bonding, and crystal structures, which are essential for drug design and development processes (Dega-Szafran et al., 2006) (Dega-Szafran et al., 2005).

Antimicrobial and Antifungal Activities

Research on derivatives of piperidine, including structures related to 1-Chlorocarbonyl-4-piperidinopiperidine, has shown antimicrobial and antifungal potentials. For instance, specific trimethylpiperidin-4-ols have exhibited a broad spectrum of antimicrobial activity, indicating their potential as templates for new antimicrobial agents (Dyusebaeva et al., 2017).

Pharmaceutical Development

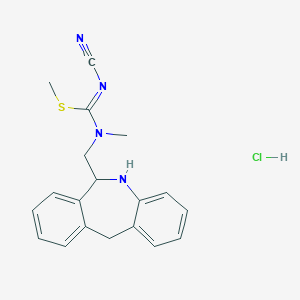

The compound and its related derivatives are also pivotal in the development of pharmaceuticals, particularly those targeting the central nervous system, such as acetylcholinesterase inhibitors for treating dementia. This showcases the compound's significance in synthesizing therapeutic agents with potential cognitive benefits (Sugimoto et al., 1990).

Material Science and Photonic Applications

In material science, derivatives of 1-Chlorocarbonyl-4-piperidinopiperidine have been used to create supramolecular structures with unique properties such as helical assemblies and large Stokes shifts. These findings have implications for the development of new materials with applications in photonics and fluorescence-based technologies (Boyineni & Jayanty, 2014).

Safety and Hazards

Mecanismo De Acción

Action Environment

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is a white to yellow solid . It is recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols . The compound should be stored in a refrigerator and is shipped at room temperature . It is also noted that the compound may be irritating to the eyes, skin, and respiratory system .

Propiedades

IUPAC Name |

4-piperidin-1-ylpiperidine-1-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O.ClH/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13;/h10H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXXNCHZAMNCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469837 | |

| Record name | 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143254-82-4 | |

| Record name | 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4'-Bipiperidine-1'-carbonylchloridehydrochloride(1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary use of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride in pharmaceutical research?

A1: this compound is a key intermediate in the synthesis of Irinotecan hydrochloride trihydrate. [, ] Irinotecan hydrochloride trihydrate is a widely used chemotherapeutic agent, particularly for colorectal cancer treatment. The compound acts as a precursor, reacting with 7-ethyl-10-hydroxycamptothecin to form Irinotecan. []

Q2: Are there analytical methods specifically designed to assess the quality of this compound during its production?

A2: Yes, researchers have developed and optimized chromatographic methods to control the quality of this compound during its manufacturing process. [] These methods focus on identifying and quantifying any impurities present, ensuring the compound's purity meets the stringent requirements for pharmaceutical production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.